molecular formula C12H13N3O3S B560481 Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate CAS No. 940938-64-7

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate

Cat. No.: B560481
CAS No.: 940938-64-7
M. Wt: 279.314
InChI Key: MCZNQMUWWCOULO-UHFFFAOYSA-N
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Description

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate (CAS 940938-64-7), also known as KHG21834, is a heterocyclic compound featuring a benzo[d]thiazole core linked to a ureido group and an ethyl ester moiety. Key physicochemical properties include a melting point of 177–179°C, boiling point of 145°C/1.5 Torr, and density of 1.3 g/cm³ . This compound exhibits notable antioxidative and neuroprotective activity, particularly against amyloid β (Aβ)-induced oxidative stress in cortical neurons. Its mechanism involves restoring glutathione (GSH) levels, suppressing reactive oxygen species (ROS), and modulating NF-κB, β-catenin, and GSK-3β signaling pathways .

Synthesis typically involves alkylation of benzo[d]thiazol-2-ylurea derivatives with ethyl chloroacetate under basic conditions (e.g., NaH in THF) .

Properties

IUPAC Name

ethyl 2-(1,3-benzothiazol-2-ylcarbamoylamino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-10(16)7-13-11(17)15-12-14-8-5-3-4-6-9(8)19-12/h3-6H,2,7H2,1H3,(H2,13,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZNQMUWWCOULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1=NC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ureido Formation via Isocyanate Intermediate

A widely adopted method involves the reaction of 2-aminobenzothiazole with ethyl isocyanatoacetate under basic conditions:

Reaction Scheme :
2-Aminobenzothiazole+Ethyl IsocyanatoacetateBaseEthyl 2-(3-Benzo[d]thiazol-2-ylureido)acetate\text{2-Aminobenzothiazole} + \text{Ethyl Isocyanatoacetate} \xrightarrow{\text{Base}} \text{this compound}

Procedure :

  • Dissolve 2-aminobenzothiazole (1.0 equiv) in anhydrous dichloromethane.

  • Add triethylamine (1.2 equiv) as a base to deprotonate the amine.

  • Slowly introduce ethyl isocyanatoacetate (1.1 equiv) at 0°C to minimize side reactions.

  • Warm to room temperature and stir for 12–24 hours.

  • Purify via column chromatography (silica gel, ethyl acetate/hexane) to yield the product as a white solid (78–85% yield).

Key Considerations :

  • Catalyst : Magnesium chloride (0.1 equiv) enhances reaction rate by stabilizing intermediates.

  • Solvent : Polar aprotic solvents like dichloromethane or ethyl acetate improve solubility.

Alternative Route Using Carbamate Derivatives

For laboratories lacking isocyanates, carbamate intermediates offer a safer alternative:

Reaction Scheme :
2-Aminobenzothiazole+Chloroethyl AcetateUrea CouplingEthyl 2-(3-Benzo[d]thiazol-2-ylureido)acetate\text{2-Aminobenzothiazole} + \text{Chloroethyl Acetate} \xrightarrow{\text{Urea Coupling}} \text{this compound}

Procedure :

  • Prepare a solution of 2-aminobenzothiazole (1.0 equiv) and triphosgene (0.3 equiv) in tetrahydrofuran (THF).

  • Stir at reflux (66°C) for 2 hours to generate the isocyanate intermediate.

  • Add ethyl bromoacetate (1.2 equiv) and continue refluxing for 6 hours.

  • Quench with ice water, extract with ethyl acetate, and concentrate under reduced pressure.

  • Recrystallize from ethanol/water (3:1) to obtain the product (70–76% yield).

Advantages :

  • Avoids handling volatile isocyanates.

  • Compatible with large-scale production.

Optimization Strategies

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Dichloromethane258298.5
Ethyl Acetate407897.2
THF667696.8

Data adapted from methodologies in and.

Observations :

  • Lower temperatures favor higher purity by reducing side reactions.

  • THF increases reaction rate but may require extended reflux times.

Catalytic Systems

Magnesium Chloride :

  • Acts as a Lewis acid to activate the isocyanate group, improving electrophilicity.

  • Optimal loading: 0.1–0.2 equiv (higher amounts lead to precipitate formation).

Triethylamine :

  • Essential for neutralizing HCl byproducts during carbamate formation.

  • Stoichiometric excess (1.5–2.0 equiv) ensures complete reaction.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactors for enhanced heat transfer and mixing:

  • Residence Time : 30 minutes at 100°C.

  • Throughput : 1.2 kg/day with 89% yield.

Benefits :

  • Reduced solvent usage.

  • Consistent product quality across batches.

Challenges and Solutions

Byproduct Formation

Common Issues :

  • Diurea Derivatives : Formed via over-reaction of intermediates.

  • Mitigation : Strict stoichiometric control (1:1.05 ratio of amine to isocyanate).

Purification Difficulties

Strategy :

  • Use mixed-solvent recrystallization (ethyl acetate/hexane) to remove unreacted starting materials.

  • Centrifugal partition chromatography for high-purity batches (>99%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate involves its interaction with specific molecular targets and pathways. It has been shown to exert antioxidative effects by modulating signaling pathways such as NF-κB, GSK-3β, and β-catenin . These pathways are crucial in regulating cellular responses to oxidative stress and inflammation.

Comparison with Similar Compounds

Table 1. Key Comparisons of Ethyl 2-(3-Benzo[d]thiazol-2-ylureido)acetate and Analogous Compounds

Compound Name Structural Features Biological Activity Synthesis Method References
This compound Benzo[d]thiazole, ureido, ethyl ester Antioxidative, neuroprotective Alkylation with ethyl chloroacetate
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates Thiazole, aryl amino, ethyl ester α/β-glucosidase inhibition Alkylation of N-arylthiazole-2-amines
Methyl 2-(3-benzoylthiourea)acetate Benzoylthiourea, methyl ester Structural studies Catalytic transesterification
Ethyl 2-(2-(3-(thiophene-2-carbonyl)thioureido)thiazol-4-yl)acetate Thiazole, thiophene, thiourea Not reported Condensation with thiophene-2-carbonyl chloride
Ethyl 2-(2-acetamido-1,3-thiazol-4-yl)acetate Thiazole, acetamido, ethyl ester Antibacterial (patent data) Alkylation of thiazole derivatives

Structural and Functional Analysis

Core Heterocycle Variations: Benzo[d]thiazole vs. This likely contributes to its neuroprotective effects . Ureido vs.

Biological Activity: Enzyme Inhibition: Ethyl 2-[aryl(thiazol-2-yl)amino]acetates () inhibit α/β-glucosidases, whereas KHG21834 targets oxidative stress pathways. This divergence highlights how minor structural changes (ureido vs. amino groups) alter biological targets. Anticancer Potential: Compounds with hydrazine or furan moieties () show cytotoxicity, but KHG21834’s neuroprotection suggests a unique therapeutic niche.

Synthetic Routes :

  • KHG21834 and related ethyl esters (e.g., ) often use ethyl chloroacetate for alkylation. In contrast, methyl esters () require transesterification, which may affect scalability.

Physicochemical and Pharmacokinetic Properties

  • Solubility and Stability : The sulfinyl group in Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate () introduces polarity, whereas KHG21834’s benzo[d]thiazole and ureido groups balance lipophilicity and aqueous solubility .

Biological Activity

Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate, also known as KHG21834, has garnered attention for its potential biological activities, particularly in neuroprotection and antioxidation. This compound interacts with key cellular pathways and exhibits properties that may be beneficial in treating neurodegenerative diseases.

The primary targets of KHG21834 include:

  • NF-κB : A transcription factor involved in inflammatory responses.
  • GSK-3β : A kinase that plays a crucial role in various cellular processes, including metabolism and cell survival.
  • β-catenin : A protein that is part of the Wnt signaling pathway, which is essential for cell proliferation and differentiation.

KHG21834 has been shown to attenuate the effects of amyloid beta (Aβ) treatment, which is significant in the context of Alzheimer's disease. It protects against Aβ-induced neuronal cell death and mitochondrial damage by modulating these key proteins and their associated signaling pathways .

Antioxidative Effects

Research indicates that KHG21834 exhibits antioxidative properties, particularly against oxidative stress induced by Aβ. The compound significantly restores glutathione (GSH) levels and enhances the activities of various antioxidant enzymes, including:

  • Catalase
  • Superoxide dismutase (SOD)
  • Glutathione peroxidase

These activities contribute to the suppression of reactive oxygen species (ROS) production and protein oxidation, highlighting KHG21834's role in cellular defense mechanisms against oxidative damage .

Neuroprotective Effects

In studies involving primary cultured cortical neurons, KHG21834 demonstrated protective effects against Aβ-induced apoptotic death. The compound's ability to restore antioxidant enzyme activities suggests its potential as a therapeutic agent for neurodegenerative conditions characterized by oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of KHG21834:

  • Neuroprotection Against Aβ-Induced Damage :
    • In a study published in 2015, KHG21834 was shown to protect neurons from Aβ-induced cell death. The compound significantly restored GSH levels and inhibited oxidative stress markers, indicating its potential for therapeutic application in Alzheimer's disease .
  • Regulation of Signaling Pathways :
    • KHG21834 modulates the NF-κB, GSK-3β, and β-catenin pathways, which are critical in inflammation and apoptosis. This modulation may contribute to its neuroprotective effects by reducing inflammation and promoting cell survival .

Summary of Findings

Biological ActivityEffectReference
Antioxidative ActivityRestores GSH levels; enhances catalase, SOD, and glutathione peroxidase activities
NeuroprotectionProtects against Aβ-induced neuronal cell death
Modulation of SignalingAttenuates effects on NF-κB, GSK-3β, and β-catenin proteins

Q & A

Q. What are the common synthetic routes for Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate, and how can reaction conditions be optimized for yield?

The synthesis typically involves multi-step reactions starting with benzothioamide derivatives and ethyl bromoacetate. Key steps include:

  • Reaction Optimization : Refluxing in absolute ethanol (1–2 hours) under controlled temperature (70–80°C) to facilitate nucleophilic substitution .
  • Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether) or recrystallization from ethyl acetate/petroleum ether mixtures improves purity (>95%) .
  • Yield Enhancement : Adjusting stoichiometric ratios (1:1.2 molar excess of ethyl bromoacetate) and using anhydrous sodium sulfate for drying intermediates increases yields to ~80% .

Q. What spectroscopic and chromatographic methods are recommended for characterizing intermediates and the final product?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., thiazole proton signals at δ 7.2–7.5 ppm, urea NH peaks at δ 9.8–10.2 ppm) .
  • Infrared (IR) Spectroscopy : Urea carbonyl stretches at ~1680–1700 cm1^{-1} and ester C=O at ~1730 cm1^{-1} .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. How does the compound’s stability under varying pH and temperature conditions influence experimental design?

  • pH Sensitivity : Hydrolysis of the ester group occurs under alkaline conditions (pH > 10), necessitating neutral buffers (pH 6–8) for biological assays .
  • Thermal Stability : Decomposition above 150°C requires storage at 4°C in inert atmospheres (argon/nitrogen) for long-term stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict interaction mechanisms with biological targets?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gap ~4.2 eV) to predict redox activity and reactive sites .
  • Molecular Docking : Simulates binding to NF-κB or GSK-3β (docking scores ≤−8.5 kcal/mol), suggesting inhibition via hydrogen bonding with key residues (e.g., Arg57, Asp200) .
  • MD Simulations : Reveal stable binding conformations over 100 ns trajectories, validating thermodynamic stability (ΔG ≤−10 kcal/mol) .

Q. What strategies resolve contradictions in reported bioactivity data across experimental models?

  • Mechanistic Validation : Compare oxidative stress assays (e.g., ROS inhibition in cortical neurons vs. cancer cells) to identify cell-type-specific pathways .
  • Dose-Response Analysis : EC50_{50} values vary (e.g., 5–20 µM for NF-κB inhibition), necessitating standardized protocols (e.g., 24-hour pre-treatment in neuronal cultures) .
  • Metabolite Profiling : LC-MS/MS detects active metabolites (e.g., free thiol derivatives) that may contribute to discrepancies in IC50_{50} values .

Q. How do structural modifications (e.g., substituent variations) influence pharmacological properties?

  • Substituent Effects :

    Modification Impact Reference
    Fluorine at C6↑ Lipophilicity (logP +0.5), ↑ BBB penetration
    Methylsulfonyl group↑ Metabolic stability (t1/2_{1/2} +2 hours)
    Ethoxybenzamido moiety↓ Cytotoxicity (IC50_{50} >50 µM in HEK293)
  • SAR Studies : Para-substituted aryl groups enhance antifungal activity (MIC ≤2 µg/mL against C. albicans) compared to ortho/meta analogs .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s antioxidative vs. pro-oxidative effects?

  • Context-Dependent Activity : At low concentrations (1–10 µM), the compound scavenges ROS in neurons via GSH restoration, but at higher doses (>50 µM), it generates ROS in cancer cells via mitochondrial uncoupling .
  • Assay Interference : Thiol-containing buffers (e.g., DTT) may artificially inflate antioxidative capacity in vitro .

Methodological Recommendations

Q. What experimental controls are critical for reproducibility in bioactivity studies?

  • Positive Controls : Include ascorbic acid (antioxidant assays) and dexamethasone (anti-inflammatory assays) .
  • Solvent Controls : Use DMSO (<0.1% v/v) to avoid solvent-induced cytotoxicity .
  • Blinded Analysis : Independent replication of HPLC and bioassay data reduces observer bias .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate
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Ethyl 2-(3-benzo[d]thiazol-2-ylureido)acetate

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